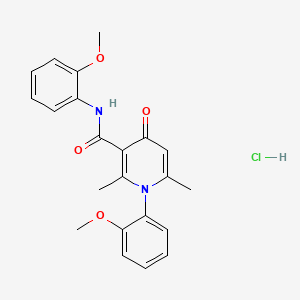
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is a complex organic compound with the molecular formula C22H22N2O4. This compound is a derivative of nicotinamide, which is a form of vitamin B3. It is characterized by the presence of methoxyphenyl groups and a dihydro structure, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include nicotinamide and methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to active sites, altering the function of the target enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with a similar core structure but lacking the methoxyphenyl groups.
1,4-Dihydronicotinamide: A reduced form of nicotinamide with a similar dihydro structure.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups with varying functional groups and structures.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is unique due to its combination of methoxyphenyl groups and a dihydro structure. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
80357-34-2 |
|---|---|
Formule moléculaire |
C22H23ClN2O4 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
N,1-bis(2-methoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O4.ClH/c1-14-13-18(25)21(22(26)23-16-9-5-7-11-19(16)27-3)15(2)24(14)17-10-6-8-12-20(17)28-4;/h5-13H,1-4H3,(H,23,26);1H |
Clé InChI |
DOJKYZGGIIGYPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


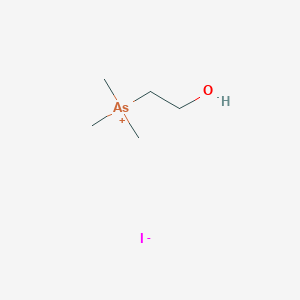
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
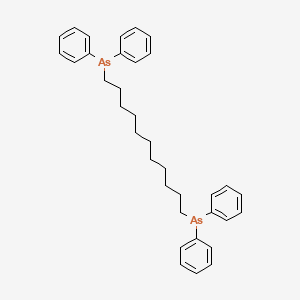
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)

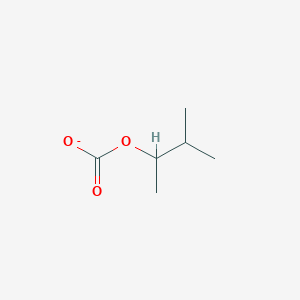
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
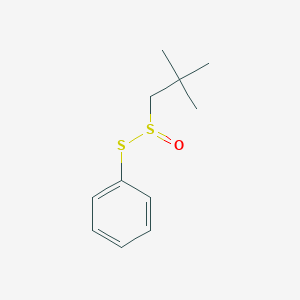
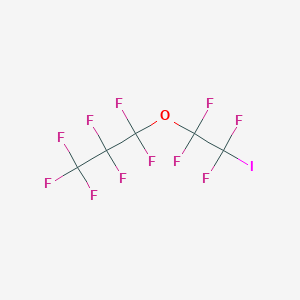
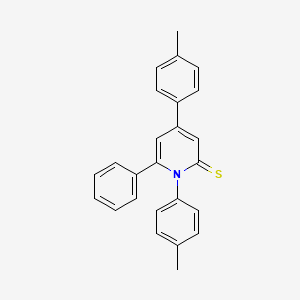
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
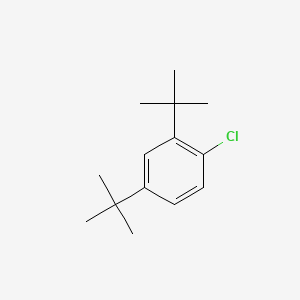
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
